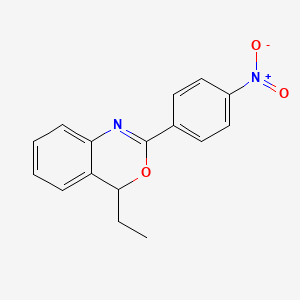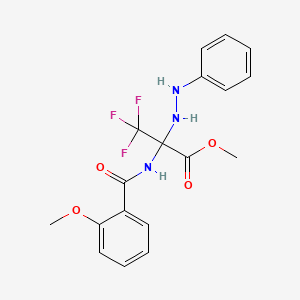
3,3,3-Trifluoro-2-(2-methoxy-benzoylamino)-2-(N'-phenyl-hydrazino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and phenylhydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The process may include:
Formation of the Trifluoromethyl Group:
Amination and Formylation:
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 3,3,3-TRIFLUORO-2-OXOPROPANOATE: Shares the trifluoromethyl group but differs in other functional groups.
METHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPANOATE: Contains a hydroxy group instead of the formamido and phenylhydrazinyl groups.
Uniqueness
METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)FORMAMIDO]-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H18F3N3O4 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-(2-phenylhydrazinyl)propanoate |
InChI |
InChI=1S/C18H18F3N3O4/c1-27-14-11-7-6-10-13(14)15(25)22-17(16(26)28-2,18(19,20)21)24-23-12-8-4-3-5-9-12/h3-11,23-24H,1-2H3,(H,22,25) |
InChI Key |
INBKPITWIDRDRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11508310.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508311.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508319.png)
![4,5-Dimethoxy-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B11508324.png)
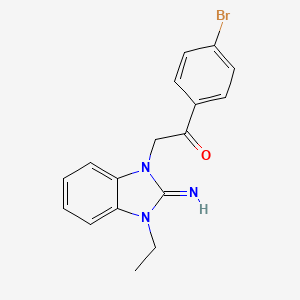
![10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11508334.png)
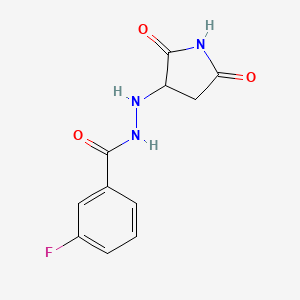
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B11508360.png)
![Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11508366.png)
![N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B11508372.png)
![12-(2,3-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508376.png)
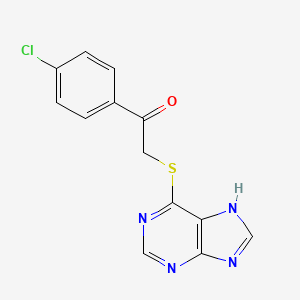
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(2,4-diethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508390.png)
